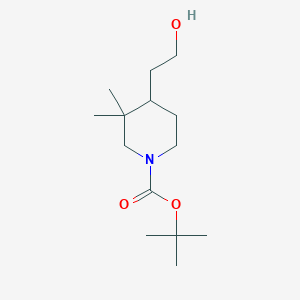
Tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate
Vue d'ensemble
Description
“Tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate” is a chemical compound. It is a derivative of N-Boc piperazine . The empirical formula for this compound is C13H26N2O3 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and a hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray diffraction studies. For example, the molecule of compound 1 is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of compound 2 is L-shaped with the molecule being twisted at the C10 atom .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. These compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical And Chemical Properties Analysis
The empirical formula for this compound is C13H26N2O3 . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Stereoselective Synthesis
Tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate is used in stereoselective synthesis. For instance, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone reacts with BuLi and protected alcohol iodides to form tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These compounds, under specific treatments, cyclize into stereochemically homogeneous N-Boc piperidine derivatives fused with oxygen heterocycles (Moskalenko et al., 2014).
Synthesis of Substituted Piperidine Derivatives
This chemical serves as a precursor in synthesizing various substituted piperidine derivatives. The reaction of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate with L-selectride in anhydrous tetrahydrofuran yields tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in high yield (Boev et al., 2015).
Intermediate in Jak3 Inhibitor Synthesis
Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is an important intermediate in synthesizing Jak3 inhibitors, specifically CP-690550. It is synthesized through various steps starting from 4-methylpyridinium, highlighting its role in complex medicinal chemistry (Chen Xin-zhi, 2011).
X-Ray Crystallography Studies
The compound's derivatives have been studied using X-ray crystallography. For instance, tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate, a derivative, forms crystals suitable for X-ray analysis, providing insights into molecular packing and hydrogen bonding in the crystal structure (Didierjean et al., 2004).
Safety And Hazards
The safety data sheet for a similar compound, tert-butyl N-(2-hydroxyethyl)carbamate, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Propriétés
IUPAC Name |
tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-13(2,3)18-12(17)15-8-6-11(7-9-16)14(4,5)10-15/h11,16H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPVBCFCAJTTSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1CCO)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201147552 | |
| Record name | 1,1-Dimethylethyl 4-(2-hydroxyethyl)-3,3-dimethyl-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201147552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate | |
CAS RN |
958026-99-8 | |
| Record name | 1,1-Dimethylethyl 4-(2-hydroxyethyl)-3,3-dimethyl-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=958026-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(2-hydroxyethyl)-3,3-dimethyl-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201147552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1403998.png)
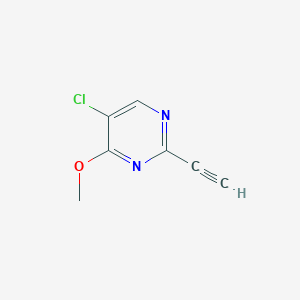
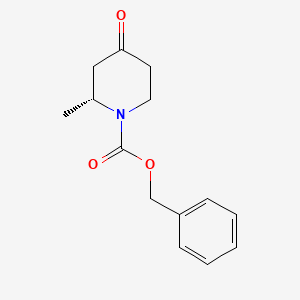
![5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane](/img/structure/B1404003.png)
![Tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B1404004.png)
![6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine](/img/structure/B1404005.png)
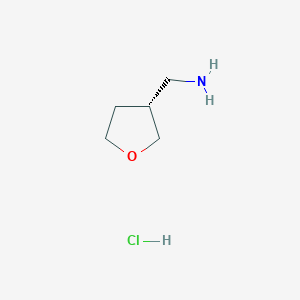

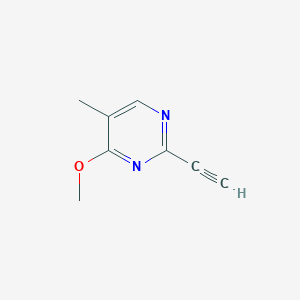


![2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B1404016.png)
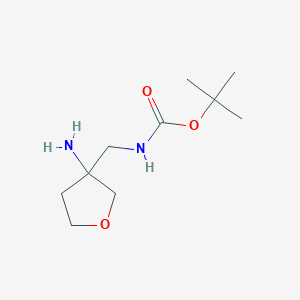
![6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1404020.png)